2-Fluoro-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-Propanone, 2-fluoro-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C10H11FO2 It is a derivative of propiophenone, where the phenyl ring is substituted with a methoxy group at the para position and a fluorine atom at the ortho position
Preparation Methods
The synthesis of 1-propanone, 2-fluoro-1-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxyfluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-Propanone, 2-fluoro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-Propanone, 2-fluoro-1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism by which 1-propanone, 2-fluoro-1-(4-methoxyphenyl)- exerts its effects involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also affect the compound’s lipophilicity and ability to cross biological membranes, impacting its bioavailability and efficacy.
Comparison with Similar Compounds
1-Propanone, 2-fluoro-1-(4-methoxyphenyl)- can be compared with other similar compounds such as:
1-Propanone, 1-(4-methoxyphenyl)-: This compound lacks the fluorine atom, which can result in different chemical reactivity and biological activity.
2-Propanone, 1-(4-methoxyphenyl)-:
4’-Methoxypropiophenone: Similar to 1-propanone, 1-(4-methoxyphenyl)-, but with variations in the position of the methoxy group.
Properties
CAS No. |
250277-92-0 |
---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-fluoro-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 |
InChI Key |
JWUOBLAEBGZIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)F |
Origin of Product |
United States |
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